9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole
Description
9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole is a carbazole derivative functionalized with an iodopropargyl group at the 9-position. Carbazole-based compounds are widely studied for their optoelectronic properties, including applications in organic light-emitting diodes (OLEDs), charge transport materials, and phosphorescent systems . The iodopropargyl substituent introduces a triple bond and an iodine atom, which may enhance reactivity for cross-coupling reactions (e.g., Sonogashira or Ullmann couplings) and influence molecular packing in crystalline states due to steric and electronic effects .
Properties
CAS No. |
127424-89-9 |
|---|---|
Molecular Formula |
C15H10IN |
Molecular Weight |
331.15 g/mol |
IUPAC Name |
9-(3-iodoprop-2-ynyl)carbazole |
InChI |
InChI=1S/C15H10IN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,11H2 |
InChI Key |
KEUFCHAJXXCDJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Carbazole Derivatives
Key Insights :
- Electronic Effects : The iodopropargyl group combines a triple bond (enabling conjugation extension) and iodine (a heavy atom that may enhance spin-orbit coupling for phosphorescence). This contrasts with electron-donating groups like methoxy in 9-(4-Methoxyphenyl)-9H-carbazole, which raise HOMO levels for hole transport .
Physical and Optical Properties
Table 2: Optical and Electronic Properties
Key Insights :
- Steric hindrance from the iodopropargyl group could reduce conjugation efficiency compared to planarized derivatives .
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